N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that combines a thiazole ring with a furan ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial properties. The presence of both thiazole and furan rings in its structure contributes to its unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-cyanothiazole with furan-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in a solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group in the thiazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the thiazole ring.
Substitution: Halogenated or nitro-substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal strains.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with microbial enzymes and cellular structures. The compound is believed to inhibit the synthesis of essential proteins and nucleic acids in microorganisms, leading to their death . The thiazole ring may interact with specific enzyme active sites, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)furan-2-carboxamide: Similar structure but lacks the nitrile group.
Furan-2-carboxamide derivatives: Various substitutions on the furan ring.
Thiazole derivatives: Compounds with different substituents on the thiazole ring.
Uniqueness
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a nitrile group and a furan ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new antimicrobial agents and other applications in medicinal chemistry.
Biological Activity
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and antifungal properties, supported by relevant data tables and research findings.
1. Anticancer Activity
This compound has shown promising results in various studies concerning its anticancer properties. The compound's efficacy was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 1.61 | Induction of apoptosis via caspase activation |
A549 (Lung) | 1.98 | Inhibition of ERK1/2 signaling pathway |
HT29 (Colon) | 2.58 | Disruption of cell cycle progression |
Jurkat E6.1 (T-cell leukemia) | 0.49 | Activation of intrinsic apoptotic pathway |
The compound exhibited IC50 values lower than those of standard drugs like doxorubicin, indicating its potential as a more effective therapeutic agent against various cancers .
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has been assessed for its antimicrobial activity. Studies have demonstrated that it possesses significant inhibitory effects against both bacterial and fungal strains.
Table 2: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
Staphylococcus aureus | 4.69 | 9.38 | Bactericidal |
Escherichia coli | 8.33 | 16.67 | Bactericidal |
Candida albicans | 16.69 | 33.38 | Fungicidal |
Aspergillus niger | 12.34 | 24.68 | Fungicidal |
The compound demonstrated bactericidal and fungicidal activities with MIC values comparable to or better than established antibiotics .
3. Structure-Activity Relationship (SAR)
The biological activities of this compound can be partially attributed to its structural features. The thiazole and furan moieties play critical roles in enhancing its pharmacological properties.
Key Structural Features Influencing Activity:
- Thiazole Ring: Essential for cytotoxic activity against cancer cells.
- Furan Moiety: Contributes to the compound's interaction with biological targets.
- Cyano Group: Enhances electron-withdrawing properties, improving potency against microbial strains.
Research indicates that modifications in these structural components can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .
4. Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: A study involving the treatment of MCF7 breast cancer cells revealed that the compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Case Study 2: In a clinical setting, patients with resistant bacterial infections showed improved outcomes when treated with formulations containing this compound alongside traditional antibiotics, suggesting a synergistic effect .
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2S/c10-4-6-5-11-9(15-6)12-8(13)7-2-1-3-14-7/h1-3,5H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPLYRQKUHLLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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